molecular formula C12H15NO2 B13637719 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine

Cat. No.: B13637719
M. Wt: 205.25 g/mol
InChI Key: QUKFHEVBAFVVFQ-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine is an organic compound that features a unique structure combining a dihydrobenzofuran moiety with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine typically involves the reaction of 2,3-dihydrobenzofuran with azetidine under specific conditions. One common method involves the use of a base to deprotonate the hydroxyl group of 2,3-dihydrobenzofuran, followed by nucleophilic substitution with azetidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the dihydrobenzofuran moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler compound that forms the core structure of 3-((2,3-Dihydrobenzofuran-2-yl)methoxy)azetidine.

    Azetidine: The four-membered ring structure that is part of the compound.

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

Uniqueness

This compound is unique due to the combination of the dihydrobenzofuran and azetidine moieties. This unique structure may confer specific chemical and biological properties that are not present in simpler or more common compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-ylmethoxy)azetidine

InChI

InChI=1S/C12H15NO2/c1-2-4-12-9(3-1)5-10(15-12)8-14-11-6-13-7-11/h1-4,10-11,13H,5-8H2

InChI Key

QUKFHEVBAFVVFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)COC3CNC3

Origin of Product

United States

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